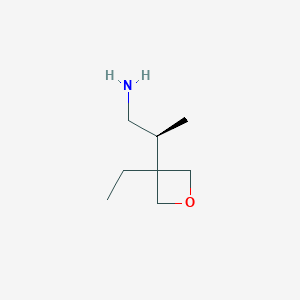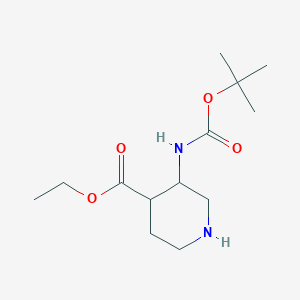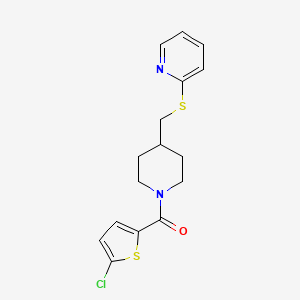![molecular formula C26H27F3N4O6 B2486487 N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351615-25-2](/img/structure/B2486487.png)
N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules like this compound often involves multiple steps, including the formation of intermediate structures, use of catalysts, and specific reaction conditions to achieve high yields and purity. For example, Shibuya et al. (2018) described the synthesis of a closely related compound with enhanced aqueous solubility and oral absorption by incorporating a piperazine unit, demonstrating the intricate balance between molecular design and functional properties (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Techniques like X-ray crystallography, NMR, and mass spectrometry are used to elucidate structural details. Ismailova et al. (2014) demonstrated the importance of structural orientation and intermolecular interactions in defining the properties of a related compound, highlighting the role of molecular structure in determining chemical reactivity and interaction with biological targets (Ismailova et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound can include substitutions, additions, and other transformations central to its synthesis and functional modification. Mercadante et al. (2013) described oxidative reactions facilitated by related reagents, showcasing the diverse chemical reactivity essential for the synthesis and modification of complex organic molecules (Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of a compound, including solubility, melting point, and stability, are fundamental for its handling and application in a scientific context. The incorporation of specific functional groups or structural units can markedly enhance these properties, as seen in the work by Shibuya et al. (Shibuya et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with various agents, pH stability, and interaction with biological molecules, is vital. The studies by Mercadante et al. and Ismailova et al. provide insights into the oxidative capabilities and structural interactions of similar compounds, shedding light on the complex chemical behavior of such molecules (Mercadante et al., 2013); (Ismailova et al., 2014).
科学的研究の応用
Pharmacokinetics and Pharmacodynamics
Research on compounds with complex molecular structures, such as bilastine, focuses on understanding their pharmacokinetics (how the body processes the drug) and pharmacodynamics (the drug's effects on the body). This includes studying their chemical properties, metabolism, and interactions within biological systems to optimize their efficacy and safety as therapeutic agents (Sharma et al., 2021).
Drug Metabolism and Enzyme Inhibition
Compounds with intricate structures often undergo metabolism by hepatic cytochrome P450 (CYP) enzymes, crucial for predicting drug-drug interactions. Studies on chemical inhibitors of CYP isoforms help in understanding how these compounds interact with the enzymes, influencing their selectivity and potency, which is vital for drug development and safety assessment (Khojasteh et al., 2011).
Biological Effects and Toxicology
Research extends to evaluating the biological effects and potential toxicology of compounds, including their carcinogenicity and mutagenicity. This involves synthesizing and testing analogs of known carcinogens to understand their biological behavior and potential risks or benefits when introduced into living systems (Ashby et al., 1978).
Advanced Oxidation Processes
Compounds with specific chemical functionalities are investigated for their degradation pathways using advanced oxidation processes (AOPs). This research is crucial for environmental science, focusing on the removal of recalcitrant compounds from water and understanding the by-products formed during the process, their biotoxicity, and environmental impact (Qutob et al., 2022).
Chemical Synthesis and Organic Chemistry
Studies also focus on the synthesis and transformation of chemically complex compounds, exploring their chemical reactivity, mechanisms of reactions, and potential applications in developing new materials or drugs. This includes synthesizing specific derivatives and investigating their properties for various scientific and industrial applications (Kondo & Murakami, 2001).
Safety and Hazards
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O2.C2H2O4/c1-16(32)18-6-8-19(9-7-18)28-22(33)15-30-12-10-17(11-13-30)14-31-21-5-3-2-4-20(21)29-23(31)24(25,26)27;3-1(4)2(5)6/h2-9,17H,10-15H2,1H3,(H,28,33);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVOLNXAKOVKFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)


![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)
![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)


![N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2486427.png)